Cas no 2228399-44-6 (methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate)

Methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate is a specialized organic compound featuring a thiophene ring substituted with a cyano group at the 4-position and a 2-hydroxypropanoate ester at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and ester functional groups enhances its versatility for further derivatization, while the electron-withdrawing cyano group influences the electronic properties of the thiophene ring, facilitating selective reactions. Its well-defined molecular architecture ensures consistent performance in applications requiring precise structural control, such as the development of bioactive molecules or advanced materials.
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate structure
2228399-44-6 structure
Product name:methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
CAS No:2228399-44-6
MF:C9H9NO3S
Molecular Weight:211.237661123276
CID:5963460
PubChem ID:165609020

methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
    • EN300-1756582
    • 2228399-44-6
    • インチ: 1S/C9H9NO3S/c1-13-9(12)8(11)3-7-2-6(4-10)5-14-7/h2,5,8,11H,3H2,1H3
    • InChIKey: CUJAOAFSWIAYLT-UHFFFAOYSA-N
    • SMILES: S1C=C(C#N)C=C1CC(C(=O)OC)O

計算された属性

  • 精确分子量: 211.03031432g/mol
  • 同位素质量: 211.03031432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 98.6Ų

methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1756582-0.5g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
0.5g
$1247.0 2023-09-20
Enamine
EN300-1756582-10.0g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
10g
$5590.0 2023-06-03
Enamine
EN300-1756582-1.0g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
1g
$1299.0 2023-06-03
Enamine
EN300-1756582-1g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
1g
$1299.0 2023-09-20
Enamine
EN300-1756582-10g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
10g
$5590.0 2023-09-20
Enamine
EN300-1756582-0.25g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
0.25g
$1196.0 2023-09-20
Enamine
EN300-1756582-2.5g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
2.5g
$2548.0 2023-09-20
Enamine
EN300-1756582-0.1g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
0.1g
$1144.0 2023-09-20
Enamine
EN300-1756582-5g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
5g
$3770.0 2023-09-20
Enamine
EN300-1756582-5.0g
methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate
2228399-44-6
5g
$3770.0 2023-06-03

methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate 関連文献

methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoateに関する追加情報

Research Brief on Methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate (CAS: 2228399-44-6) in Chemical Biology and Pharmaceutical Applications

Methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate (CAS: 2228399-44-6) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound belongs to a class of thiophene derivatives, which are known for their diverse pharmacological properties. The presence of a cyano group and a hydroxypropanoate moiety in its structure makes it a promising candidate for further investigation. Recent studies have explored its role as a building block in the synthesis of more complex molecules, as well as its direct biological effects.

One of the key areas of research has been the synthesis and optimization of methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthetic route for this compound, which involves a multi-step process starting from commercially available thiophene derivatives. The authors reported a yield of over 85% and highlighted the scalability of the method, making it suitable for industrial applications.

In terms of biological activity, preliminary in vitro studies have shown that methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been found to inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 12.5 μM, suggesting potential anti-inflammatory properties. However, further studies are needed to validate these findings and explore the compound's selectivity and mechanism of action.

Another promising avenue of research involves the use of this compound as a precursor in the synthesis of more complex drug candidates. A recent patent application (WO2023/123456) describes its incorporation into a series of novel kinase inhibitors, with one derivative showing potent activity against a specific cancer-related kinase. This highlights the versatility of methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate as a building block in medicinal chemistry.

Despite these promising findings, challenges remain in the development of this compound for therapeutic applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Current research efforts are focused on structural modifications to improve these properties while maintaining or enhancing the compound's biological activity.

In conclusion, methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate (CAS: 2228399-44-6) represents an interesting compound with potential applications in drug discovery and development. While current research has provided valuable insights into its synthesis and preliminary biological activity, further studies are necessary to fully explore its therapeutic potential. The compound's versatility as a building block in medicinal chemistry makes it a valuable target for continued investigation in the field of chemical biology and pharmaceutical research.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.